4-Nitro-1H-indazol-6-ol
Overview
Description
4-Nitro-1H-indazol-6-ol is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitro group at the 4-position and a hydroxyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-nitro-1h-indazol-6-ol, have been found to inhibit certain kinases such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and modulate the activity of their target kinases . This inhibition can lead to changes in the cell cycle and cell volume regulation, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk can affect various biochemical pathways related to cell cycle regulation and cell volume regulation .
Result of Action
The inhibition of target kinases can lead to changes in cell cycle regulation and cell volume regulation, potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
4-Nitro-1H-indazol-6-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. The interaction between this compound and IDO1 results in the inhibition of the enzyme’s activity, leading to alterations in tryptophan metabolism. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes like IDO1, this compound inhibits their activity, leading to downstream effects on metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-indazol-6-ol typically involves the nitration of 1H-indazole derivatives. One common method is the nitration of 1H-indazole-6-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position. The reaction can be represented as follows:
1H-indazole-6-ol+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-indazol-6-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-1H-indazol-6-ol.
Substitution: Various alkylated, acylated, or sulfonated derivatives.
Oxidation: Corresponding ketones or quinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-indazole: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Amino-1H-indazol-6-ol: A reduction product of 4-Nitro-1H-indazol-6-ol with distinct biological properties.
Uniqueness
This compound is unique due to the presence of both the nitro and hydroxyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-nitro-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMZNBQVYKORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646156 | |
Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-83-2 | |
Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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